N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

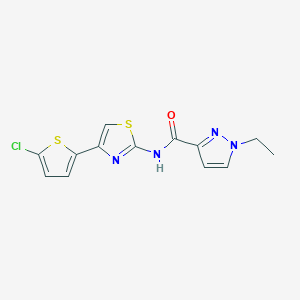

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 5-chlorothiophen-2-yl group at the 4-position and an amide-linked 1-ethylpyrazole moiety at the 2-position. The presence of a chlorothiophene group may enhance lipophilicity and influence binding interactions, while the pyrazole-carboxamide moiety is commonly associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS2/c1-2-18-6-5-8(17-18)12(19)16-13-15-9(7-20-13)10-3-4-11(14)21-10/h3-7H,2H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJROWKFUMXLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common approach is the Hantzsch thiazole synthesis, which utilizes phenacyl bromide as a key starting material . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The intermediate products are then further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction cascades that regulate various cellular processes.

Comparison with Similar Compounds

Key Findings and Implications

- Structural Flexibility : Substituents on the thiazole ring (e.g., chlorothiophene vs. pyridinyl) critically influence physicochemical and bioactive properties.

- Synthetic Feasibility : Coupling reactions () and characterization protocols () are transferable to the target compound’s synthesis.

- Bioactivity Potential: While analogs show antimicrobial and cardioprotective activities, the target compound’s unique substituents may open new therapeutic avenues, warranting focused assays.

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure, which includes multiple heterocyclic rings, contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The compound features a pyrazole core, a thiazole moiety, and a chlorothiophene substituent, which are known for their biological activities.

| Feature | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.77 g/mol |

| Structural Components | Pyrazole, Thiazole, Chlorothiophene |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have shown moderate antimicrobial effects against various bacterial strains. The presence of the thiazole and pyrazole rings is thought to enhance this activity by interfering with microbial metabolic pathways .

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways . Research has demonstrated its efficacy against several cancer cell lines.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties .

- Antifungal Activity : There are indications that this compound may exhibit antifungal properties, although further studies are necessary to confirm its effectiveness against specific fungal pathogens.

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways, disrupting normal cellular functions.

- Receptor Modulation : It potentially modulates receptor activity related to inflammation and cancer signaling pathways.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on Anticancer Activity : A recent study focused on pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that structural modifications can enhance activity .

- Antimicrobial Efficacy Assessment : Another study evaluated various thiazole derivatives for antimicrobial properties and found that modifications similar to those in this compound resulted in increased activity against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.